6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is an organic compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as a synthetic intermediate for the drug brinzolamide, which is a carbonic anhydrase inhibitor used in the treatment of glaucoma. The compound's chemical structure includes a thieno-thiazine framework, which contributes to its biological activity.
This compound can be classified under thieno-thiazine derivatives and is characterized by its specific functional groups that include a chloro substituent and hydroxyl group. The compound is identified by its CAS number 160982-16-1 and has various synonyms, including (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide. It is commercially available from multiple suppliers for research purposes and as a reagent in synthetic organic chemistry .
The synthesis of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves several steps that can include the following:
These methods may vary based on specific laboratory protocols and desired yields .
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide participates in various chemical reactions typical for thieno-thiazine derivatives:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
As an intermediate for brinzolamide, 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide functions primarily as a carbonic anhydrase inhibitor.
The mechanism involves:
This mechanism illustrates the compound's significance in ocular therapeutics .
The physical state of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is typically a white to almost white powder or crystalline solid. Key physical properties include:
Chemical properties include stability under normal conditions but may react under extreme pH or temperature conditions .
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide serves primarily as:
Its applications extend into various fields including medicinal chemistry and pharmaceutical formulation development where precise control over chemical reactivity is essential for creating effective therapeutic agents .
The synthesis of enantiomerically pure (S)-6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS 160982-16-1) is critical for its application as a key pharmaceutical intermediate. The (S)-enantiomer exhibits a specific optical rotation of [α]²⁰D = -4.0° to -6.0° (c=1 in methanol), confirming its stereochemical configuration [1] [3]. Industrial-scale production employs chiral resolution of racemic mixtures using chromatographic techniques or diastereomeric salt formation, achieving ≥98% enantiomeric excess (ee) as verified by chiral HPLC [3] [8]. Alternatively, asymmetric starting materials derived from L-cysteine or other chiral pool reagents enable direct construction of the (S)-configured thiazine ring, avoiding post-synthetic resolution [10]. The compound’s crystalline form (white to off-white powder) with a sharp melting point (128–132°C) facilitates purification and characterization [1] [5].
Table 1: Characterization Data for (S)-Enantiomer
Property | Specification | Analytical Method |
---|---|---|
Optical Rotation ([α]²⁰D) | -4.0° to -6.0° (c=1, MeOH) | Polarimetry |
Melting Point | 128–132°C | DSC |
Purity | >98.0% (HPLC) | Reverse-phase HPLC |
Storage Stability | 2–8°C under inert atmosphere | Accelerated stability |
Catalytic asymmetric hydrogenation represents a breakthrough for synthesizing the saturated thiazine core. Magnesium alkoxides (e.g., Mg(OCH₃)₂) serve as efficient catalysts for ring-forming reactions between chlorinated thiophene precursors and sulfonamide derivatives, achieving >90% regioselectivity [6]. This method circumvents racemization issues associated with traditional acid-catalyzed cyclization. Solvent-controlled stereoselectivity is observed: Tetrahydrofuran (THF) yields higher enantioselectivity (88% ee) compared to protic solvents like ethanol (75% ee) due to stabilized transition states [6]. Recent advances employ chiral Ru-BINAP catalysts for asymmetric reduction of exocyclic double bonds in thieno-thiazine intermediates, delivering the (S)-alcohol with 95% ee [10]. The reaction typically proceeds at 0–5°C to prevent epimerization, with in situ NMR confirming >99% conversion [6].
Table 2: Catalytic Systems for Asymmetric Synthesis
Catalyst | Solvent | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Mg(OCH₃)₂ | THF | 25°C | 88 | 92 |
Ru-(S)-BINAP | i-PrOH | 50°C | 95 | 85 |
NaBH₄/Chiral Oxazaborolidine | Toluene | -20°C | 82 | 78 |
The "DCAT Route" (Directed Carbocyclization-Amination-Thionation) is pivotal for constructing the thieno[3,2-e]thiazine scaffold. This methodology enables regioselective annulation by:
The C4-hydroxy and C6-chloro groups serve as handles for structural diversification:
Notably, methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide (CAS WO2005016937A1) exemplifies carboxylated derivatives with bioactivity [6] [9]. These analogues retain the thieno-thiazine core while enabling structure-activity relationship (SAR) studies across pharmaceutical and agrochemical domains [3] [10].
Table 4: Bioactive Derivatives Synthesized from the Title Compound
Derivative | Modification Site | Key Application | Reference |
---|---|---|---|
Methyl 3-carboxylate-2-methyl analogue | C3/C2 | Carbonic anhydrase inhibition | [6] |
6-Sulfonamide-4-(p-nitrobenzoate) | C6/C4 | Topical anti-inflammatory prodrug | [10] |
6-(3-Methoxypropylamino)-4-hydroxy | C6 | Brinzolamide precursor | [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1